molecular formula C13H10O2 B1602072 9H-Fluorene-2,7-diol CAS No. 5043-54-9

9H-Fluorene-2,7-diol

Cat. No.: B1602072
CAS No.: 5043-54-9
M. Wt: 198.22 g/mol
InChI Key: IIYYRXVPODDRJO-UHFFFAOYSA-N
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Description

9H-Fluorene-2,7-diol is a useful research compound. Its molecular formula is C13H10O2 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods and Reactivity

  • The synthesis of 9H-fluorene derivatives, including 9H-Fluorene-2,7-diol, has been explored through various methods. Friedel-Crafts acetylation is an effective route for preparing mono- and diacetyl-9H-fluorenes, showcasing the reactivity of 9H-fluorene in different solvent conditions (Titinchi et al., 2008). Additionally, Pd(0)-catalyzed cross-coupling of 1,1-diboronates with 2,2'-dibromobiphenyls provides an efficient and mild synthesis method for 9H-fluorene derivatives (Xu et al., 2015).

Material Applications and Properties

  • This compound derivatives have been found to exhibit unique material properties. For instance, certain fluorene derivatives demonstrate mesogenic behavior, useful in liquid crystal applications (Gupta et al., 2018). Moreover, 9H-Fluorene derivatives have been utilized in the synthesis of polymers for high-efficiency solar cells, demonstrating their potential in renewable energy technologies (Du et al., 2011).

Optical and Electronic Properties

  • The optical properties of this compound and its derivatives have been a subject of research, with studies focusing on the synthesis and optical properties of specific derivatives like 2,7-Dibromo-4-amino-9H-fluorene (Shan-sha, 2015). These studies contribute to the understanding of fluorene-based materials in photonic and electronic applications.

Biological Applications

  • In addition to material science, 9H-Fluorene derivatives have been studied for potential biological applications. For example, a fluorene derivative has shown anti-cancer properties in vitro against human cervical cancer cell lines (Ishak et al., 2019). This opens avenues for further exploration of fluorene compounds in medicinal chemistry.

Properties

IUPAC Name

9H-fluorene-2,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7,14-15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYYRXVPODDRJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)O)C3=C1C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30565753
Record name 9H-Fluorene-2,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5043-54-9
Record name 9H-Fluorene-2,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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